molecular formula C19H15N3O2 B3855222 N'-(3-phenoxybenzylidene)isonicotinohydrazide

N'-(3-phenoxybenzylidene)isonicotinohydrazide

Cat. No. B3855222
M. Wt: 317.3 g/mol
InChI Key: NEDUWEMEHLKZIP-KGENOOAVSA-N
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Description

N’-(3-phenoxybenzylidene)isonicotinohydrazide is a chemical compound that is related to isoniazid . Isoniazid is an antibiotic used for the treatment of tuberculosis . The compound is also related to N’-(3-methoxybenzylidene)isonicotinohydrazide, which has a linear formula of C14H13N3O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound (E)-N′-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide dihydrate was synthesized from a mixture of isoniazid, 3,4,5-trimethoxybenzaldehyde, and a catalytic amount of ceric ammonium nitrate in water . The reaction was sonicated at 60 W for 10 minutes .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, the compound (E)-N′-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide dihydrate crystallizes in the monoclinic space group P21/n . The Schiff base molecule exists in E conformation with respect to the C=N double bond .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, coordination compounds of copper(II) with N′-(3-tert-butyl-5-nitro-2-hydroxybenzylidene)isonicotinohydrazide were synthesized in methanol in the presence of Et3N and with the addition of 1,10-phenanthroline .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, coordination of the iron(III) ion to the ligand increased its thermal stability .

Mechanism of Action

The mechanism of action of related compounds like isoniazid involves disrupting the formation of the bacteria’s cell wall, resulting in cell death . Isoniazid is a prodrug and must be activated by bacterial catalase .

Future Directions

The future directions in the study of similar compounds involve the development of hydrazide compounds, as they have been demonstrated to have a range of activities including antituberculosis, anticancer, analgesic, anti-inflammatory, anti-HIV, antidiabetic, and antimalarial effects . The modification of compounds into complexes with metals is a widely used method for drug development, as the formation of complex compounds has been proven to increase the pharmacological activity .

properties

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-19(16-9-11-20-12-10-16)22-21-14-15-5-4-8-18(13-15)24-17-6-2-1-3-7-17/h1-14H,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDUWEMEHLKZIP-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-(3-phenoxyphenyl)methylene]isonicotinohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-phenoxybenzylidene)isonicotinohydrazide

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